3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
The compound 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine features a triazolo[4,3-b]pyridazine core substituted with a 4-methylbenzylthio group at position 3 and a thiophen-2-yl moiety at position 4. This heterocyclic scaffold is recognized for its versatility in medicinal chemistry, with modifications to substituents significantly influencing biological activity, selectivity, and physicochemical properties .
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S2/c1-12-4-6-13(7-5-12)11-23-17-19-18-16-9-8-14(20-21(16)17)15-3-2-10-22-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNFFMVZPXMIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate starting materials under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound may serve as a precursor for the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of Key Derivatives
Key Findings from Comparative Studies
Substituent Effects on Target Selectivity :
- The chlorobenzylthio analog (C16H11ClN4S2) exhibits a higher molecular weight (358.86 g/mol) compared to the methylbenzylthio derivative (C17H14N4S2, ~344.4 g/mol). The chloro group may enhance binding via halogen bonding but could increase metabolic stability risks .
- TPA023 ’s fluorophenyl and triazolylmethoxy groups confer selectivity for α2/α3-GABAA receptors, avoiding sedation associated with α1-subunit activation . This highlights how electron-withdrawing groups (e.g., F) fine-tune receptor interactions.
Impact on Enzymatic Inhibition :
- Compound 18 (PDE4A inhibitor) demonstrates that bulky, oxygen-rich substituents (e.g., tetrahydrofuran-3-yloxy) enhance isoform selectivity. Docking studies suggest these groups occupy hydrophobic pockets in PDE4’s catalytic domain .
- In contrast, thiophenyl and benzylthio substituents (as in the target compound) may favor interactions with cysteine residues or aromatic stacking in alternative targets .
Antiproliferative Activity :
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Chloro-substituted analogs may resist oxidative metabolism but could pose toxicity risks, whereas methyl groups are generally metabolically benign .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving condensation of hydrazine intermediates with aromatic aldehydes .
Biological Activity
The compound 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thioether derivatives with substituted pyridazines. The following general pathway has been established:
- Formation of Triazole Ring : The initial step involves the condensation of thiophenes with hydrazine derivatives to form a triazole ring.
- Thioether Introduction : The introduction of the 4-methylbenzylthio group is achieved through nucleophilic substitution reactions.
- Purification : The final product is purified through recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine have shown significant activity against various cancer cell lines.
- Cell Line Studies : In vitro assays demonstrated that these compounds can inhibit cell proliferation in breast (MCF-7), lung (A549), and colon (HCT116) cancer cells by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
| HCT116 | 12 | Mitochondrial disruption |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Minimum Inhibitory Concentration (MIC) values indicate effectiveness at concentrations ranging from 20 to 50 µg/mL against these pathogens.
Anti-inflammatory Effects
Research indicates that derivatives of triazoles can inhibit pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
- Cytokine Inhibition : Studies have shown a reduction in TNF-alpha and IL-6 levels in activated macrophages treated with this compound.
Case Studies
- Case Study on Cancer Cell Lines : A recent publication evaluated the effects of various triazole derivatives on cancer cell lines. The study found that the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells at an IC50 value of approximately 10 µM.
- Antimicrobial Screening : Another study screened several thio-substituted triazoles against common bacterial strains. The results showed that the compound inhibited the growth of Staphylococcus aureus at a MIC of 30 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. The presence of thioether groups has been linked to enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
